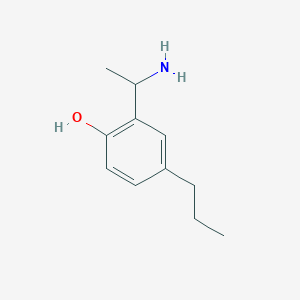

2-(1-Aminoethyl)-4-propylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(1-aminoethyl)-4-propylphenol |

InChI |

InChI=1S/C11H17NO/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-8,13H,3-4,12H2,1-2H3 |

InChI Key |

OXUIIKRNYCXVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C(C)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 1 Aminoethyl 4 Propylphenol

Strategic Retrosynthetic Analysis of the 2-(1-Aminoethyl)-4-propylphenol Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netewadirect.com This process helps in designing a logical synthetic pathway. For this compound, a primary disconnection can be made at the carbon-nitrogen bond of the aminoethyl side chain. This leads to two key synthons: a 2-(1-haloethyl)-4-propylphenol or a related electrophile, and an ammonia (B1221849) equivalent.

Another key disconnection is the carbon-carbon bond between the ethyl group and the phenol (B47542) ring. This suggests a Friedel-Crafts acylation of a protected 4-propylphenol (B1200801), followed by subsequent modifications to introduce the amino group. The propyl group itself can be introduced onto the phenol ring via a Friedel-Crafts alkylation or acylation followed by reduction.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This suggests an amination reaction as a key final step. The precursor would be a derivative of 2-(1-oxoethyl)-4-propylphenol (an acetophenone (B1666503) derivative).

Disconnection 2 (C-C bond of the ethyl side chain): This points towards a Grignard reaction or similar nucleophilic addition to a 2-formyl-4-propylphenol derivative.

Disconnection 3 (Side chain from the ring): A Friedel-Crafts acylation of 4-propylphenol would yield a 2-acetyl-4-propylphenol intermediate.

Disconnection 4 (Propyl group): The 4-propylphenol can be obtained from phenol through Friedel-Crafts alkylation or acylation followed by reduction.

This analysis provides a roadmap for the forward synthesis, highlighting the key reactions and intermediates required.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The 1-aminoethyl moiety of the target molecule contains a chiral center, meaning this compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess. mdpi.com This is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities. mdpi.com

Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. elsevierpure.com For the synthesis of chiral this compound, a key step would be the asymmetric reduction of a precursor ketone, 2-(1-oxoethyl)-4-propylphenol. Chiral metal complexes, such as those derived from ruthenium, rhodium, or iridium with chiral ligands, are highly effective for this transformation.

Another approach is the use of chiral catalysts in the formation of the carbon-carbon bond itself, for example, in an asymmetric aldol (B89426) reaction. elsevierpure.com

Table 1: Examples of Asymmetric Catalysis for Enantioselective Synthesis

| Catalyst Type | Reaction | Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Ruthenium Complex | Asymmetric Hydrogenation of Ketones | >95% |

| Chiral Titanium Complex | Asymmetric Carbonyl-Ene Reactions | High |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgwordpress.com After the desired stereocenter is created, the auxiliary is removed. blogspot.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center on the aminoethyl side chain.

For instance, an achiral ketone precursor could be converted into a chiral imine using a chiral amine as the auxiliary. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which can often be separated. Cleavage of the chiral auxiliary would then yield the desired enantiomerically enriched amine. Evans' chiral auxiliaries, such as oxazolidinones, are widely used for stereoselective alkylations and aldol reactions that could be adapted for this synthesis. wordpress.comblogspot.com

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application |

|---|---|

| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations wordpress.comblogspot.com |

| (S)-1-Phenylethylamine | Synthesis of Enantiomeric Azetidine-2,4-dicarboxylic acids rsc.org |

Diastereoselective synthesis aims to selectively produce one diastereomer over others when a molecule has multiple stereocenters. nih.gov While this compound itself has only one stereocenter, diastereoselective strategies become crucial when a chiral auxiliary is used, as this introduces a second stereocenter into the intermediate. The relative orientation of these two centers determines the configuration of the newly formed stereocenter.

For example, the addition of a nucleophile to an imine derived from a chiral amine and a ketone precursor of this compound would proceed through a transition state where the existing chiral center of the auxiliary blocks one face of the molecule, leading to the preferential formation of one diastereomer. nih.gov The stereochemical outcome can often be predicted using established models of asymmetric induction. nih.gov

Multi-Step Organic Synthesis Pathways for this compound Construction

The construction of this compound from simple starting materials will inevitably involve a multi-step synthesis. The specific sequence of reactions would be guided by the retrosynthetic analysis.

The introduction of the amino group is a critical step in the synthesis of this compound. Modern organic chemistry offers several advanced amination methods.

Reductive Amination: This is a highly versatile method that involves the reaction of a ketone (in this case, 2-acetyl-4-propylphenol) with ammonia or an amine in the presence of a reducing agent. This can be performed in one pot and is often highly efficient.

Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide (B116566) with a suitable electrophile (e.g., 2-(1-bromoethyl)-4-propylphenol), followed by hydrazinolysis to release the primary amine. youtube.com This method is known for producing clean primary amines without overalkylation. youtube.com

Azide Reduction: An alternative route involves the conversion of a 2-(1-bromoethyl)-4-propylphenol intermediate to the corresponding azide, followed by reduction to the amine using reagents such as lithium aluminum hydride or catalytic hydrogenation. youtube.com

Table 3: Comparison of Amination Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Reductive Amination | One-pot procedure, high atom economy | Can be difficult to control for some substrates |

| Gabriel Synthesis | Avoids overalkylation, clean product | Requires a separate deprotection step youtube.com |

Regioselective Phenolic Ring Functionalization Techniques

The synthesis of this compound commences with the strategic functionalization of the 4-propylphenol starting material. A critical step is the regioselective introduction of an acetyl group at the C2 position (ortho to the hydroxyl group). This is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation or a related Fries rearrangement.

The directing influence of the hydroxyl group on the phenol ring is paramount for achieving the desired regioselectivity. The hydroxyl group is an activating, ortho-para directing group. With the para position occupied by the propyl substituent, electrophilic attack is predominantly directed to the ortho positions. However, achieving high selectivity for the C2 position over the C6 position can be challenging and often requires careful selection of catalysts and reaction conditions.

Traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can lead to undesirable side reactions and significant waste. thieme-connect.com Modern approaches focus on more selective and milder catalysts. For instance, titanium(IV) chloride has been shown to be a more regioselective Lewis acid for the direct ortho-acylation of phenols, providing the ortho-acylated products in high yields without the harsh conditions associated with AlCl₃. thieme-connect.com Another strategy involves the use of solid acid catalysts, such as zeolites, which offer advantages in terms of reusability and reduced environmental impact. numberanalytics.com A metal-free, one-pot process for ortho-acylation of phenols using an iodine source and hydrogen peroxide has also been developed, proceeding through a series of steps including ether formation and oxidative hydrolysis. acs.org

The Fries rearrangement offers an alternative pathway. In this method, the phenol is first O-acylated to form a phenyl acetate (B1210297) derivative. This ester is then treated with a Lewis acid to induce rearrangement of the acetyl group to the ortho and para positions of the ring. By controlling the reaction conditions, such as temperature and solvent, the formation of the ortho-isomer, 2-acetyl-4-propylphenol, can be favored.

Reductive Amination and Alkylation Strategies for Target Structure Formation

Following the successful ortho-acylation, the resulting ketone, 2-acetyl-4-propylphenol, is converted to the target amine, this compound, via reductive amination. wikipedia.org This reaction is a cornerstone of amine synthesis due to its versatility and control. masterorganicchemistry.com The process involves two main steps that typically occur in a single pot: the reaction of the ketone with an amine source, usually ammonia for primary amines, to form an imine intermediate, followed by the reduction of this imine to the final amine. wikipedia.orgnih.gov

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent known for its selectivity in reducing the imine in the presence of the starting ketone. masterorganicchemistry.com A milder and often preferred alternative is sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which is less toxic and highly effective. masterorganicchemistry.comorganic-chemistry.org The reaction is typically performed in solvents like 1,2-dichloroethane (B1671644) (DCE), although greener alternatives are increasingly being sought. organic-chemistry.org

Catalytic hydrogenation represents a more atom-economical and sustainable approach. wikipedia.orgrsc.org This method uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). wikipedia.orgyoutube.com The reaction is clean, with water being the only theoretical byproduct. However, careful optimization is required to prevent the reduction of the starting ketone to an alcohol and to avoid over-alkylation of the resulting amine. rsc.org

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic routes. This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Development of Eco-Friendly Solvent Systems for Synthetic Transformations

The choice of solvent has a significant environmental impact. Traditional solvents used in acylation and reductive amination, such as chlorinated hydrocarbons (e.g., 1,2-dichloroethane) and dimethylformamide (DMF), are often toxic and difficult to dispose of. rsc.orgacsgcipr.org Research has focused on identifying and implementing greener alternatives.

For Friedel-Crafts acylation, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, have been shown to act as both a catalyst and a green solvent, offering high yields and the potential for reuse. rsc.orgresearchgate.net Solvent-free conditions, sometimes assisted by microwave irradiation, represent another highly effective green strategy, reducing waste and often accelerating reaction rates. numberanalytics.comnih.gov

In reductive amination, studies have demonstrated that solvents like ethyl acetate can effectively replace chlorinated solvents. acsgcipr.org Water is an ideal green solvent, and some catalytic systems, such as those using palladium nanoparticles or iridium complexes, have been developed to perform reductive aminations in aqueous media or methanol. nih.govacs.orgacs.org Water can even act as a co-hydrogen donor in some gold-catalyzed reductive aminations, further enhancing the sustainability of the process. acs.org

Below is a table comparing various solvent systems for the key synthetic steps.

| Reaction Step | Conventional Solvents | Green Alternative Solvents | Advantages of Green Solvents | References |

| Friedel-Crafts Acylation | Dichloromethane, Nitrobenzene | Deep Eutectic Solvents (DES), Ionic Liquids, Solvent-Free | Recyclable, Lower Toxicity, Reduced Waste, High Yields | rsc.org, researchgate.net, numberanalytics.com |

| Reductive Amination | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol | Water, Ethyl Acetate, 2-MeTHF, Methanol (as a greener alternative) | Reduced Toxicity, Biodegradable, Improved Safety, Potential for Catalyst Recycling | rsc.org, acsgcipr.org, acs.org |

Maximizing Atom Economy in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy generate minimal waste, making them inherently more sustainable.

The reductive amination step in the synthesis of this compound can be highly atom-economical, especially when using catalytic hydrogenation. In this ideal scenario, the ketone, ammonia, and hydrogen gas combine to form the amine and water, with all reactant atoms (except those in the catalyst, which is recycled) being incorporated into the product or a benign byproduct.

The theoretical atom economy for the catalytic reductive amination of 2-acetyl-4-propylphenol is calculated as follows:

Reaction: C₁₀H₁₂O₂ (2-acetyl-4-propylphenol) + NH₃ + H₂ → C₁₀H₁₅NO (this compound) + H₂O

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Acetyl-4-propylphenol | C₁₀H₁₂O₂ | 178.22 |

| Ammonia | NH₃ | 17.03 |

| Hydrogen | H₂ | 2.02 |

| Total Reactant Mass | 197.27 | |

| This compound | C₁₀H₁₅NO | 179.25 |

Atom Economy = (179.25 / 197.27) x 100 ≈ 90.86%

This high value contrasts sharply with methods that use stoichiometric reducing agents like NaBH₃CN, where the boron and cyanide-containing byproducts significantly lower the atom economy. wikipedia.org Maximizing atom economy is a key driver for shifting from stoichiometric reagents to catalytic methods. wikipedia.orgacs.org

Catalytic Approaches for Enhanced Sustainability in Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. jocpr.com

In the Friedel-Crafts acylation step, moving from traditional homogeneous Lewis acids (e.g., AlCl₃) to heterogeneous catalysts offers significant sustainability benefits. Solid acid catalysts like zeolites or sulfated zirconia are easily separated from the reaction mixture and can be recycled, reducing waste and cost. numberanalytics.comnih.gov Metal-free methodologies, such as using methanesulfonic anhydride (B1165640), also provide a greener route by eliminating metallic waste. organic-chemistry.org

For reductive amination , the use of heterogeneous catalysts is particularly advantageous for sustainable production. Catalysts based on earth-abundant metals like nickel and iron are being developed as cost-effective alternatives to precious metals like palladium and platinum. wikipedia.orgencyclopedia.pub For instance, nickel-catalyzed reductive amination of alcohols and ketones has shown high efficiency. wikipedia.org Similarly, zirconium-based catalysts have been used for reductive amination using N,N-dimethylformamide as a solvent, amine source, and reductant in a Leuckart-type reaction. rsc.org The development of reusable catalysts that operate under mild conditions (low temperature and pressure) and in green solvents is a primary goal for sustainable amine synthesis. rsc.orgresearchgate.net

The table below summarizes catalytic approaches for the key synthetic steps.

| Reaction Step | Conventional Catalyst | Sustainable Catalytic Approach | Advantages of Sustainable Catalysis | References |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ (stoichiometric) | Zeolites, Supported Lewis Acids, Methanesulfonic Anhydride | Recyclable, Reduced Waste, Milder Conditions, Metal-Free Options | numberanalytics.com, organic-chemistry.org, acs.org |

| Reductive Amination | Stoichiometric Reagents (e.g., NaBH₃CN) | Heterogeneous Catalysts (Pd/C, Ni, Fe, Co), Homogeneous Catalysts (Ir, Ru) | High Atom Economy, Use of H₂ as Reductant, Catalyst Reusability, Milder Conditions | jocpr.com, rsc.org, researchgate.net, encyclopedia.pub |

In Depth Mechanistic Studies of 2 1 Aminoethyl 4 Propylphenol Chemical Reactivity

Elucidation of Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-(1-Aminoethyl)-4-propylphenol is a site of significant chemical activity, primarily exhibiting acidic and nucleophilic properties. Its reactivity is modulated by the electronic effects of the substituents on the benzene (B151609) ring. The para-propyl group, being an electron-donating group, slightly increases the electron density of the aromatic ring through induction and hyperconjugation, which in turn enhances the nucleophilicity of the phenolic oxygen. Conversely, the ortho-aminoethyl group can participate in intramolecular hydrogen bonding with the phenolic hydroxyl group, which can influence its acidity and reactivity.

Reactions such as O-alkylation and O-acylation are characteristic of the phenolic hydroxyl group. In O-alkylation, the phenol (B47542) is typically deprotonated with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base and solvent is crucial for achieving selectivity, especially in the presence of the nucleophilic amino group. Studies on similar aminophenol systems have shown that selective O-alkylation can be achieved by protecting the amino group, for example, through the formation of a Schiff base with benzaldehyde, followed by alkylation and subsequent hydrolysis of the protecting group. suniv.ac.in

O-acylation of the phenolic hydroxyl group can be accomplished using acylating agents such as acyl chlorides or anhydrides. However, in bifunctional molecules like this compound, a recurring theme is the competition between N-acylation and O-acylation. Due to the generally higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, N-acylation is often the kinetically favored process. nih.gov

The oxidation of the phenolic hydroxyl group is another important reaction pathway. Phenols can be oxidized to quinones, and the presence of the activating propyl and aminoethyl groups on the ring would be expected to facilitate this process. The reaction of 2-aminophenol (B121084) with oxidizing agents like monochloramine has been shown to yield phenoxazinone structures through a complex reaction sequence. ebi.ac.uk

Kinetic and Thermodynamic Analysis of Reactions at the Aminoethyl Center

The aminoethyl group in this compound is a primary site for nucleophilic reactions, most notably N-acylation and N-alkylation. The secondary nature of the amine influences its reactivity compared to a primary amine, with steric hindrance playing a more significant role.

N-Acylation: The kinetics of N-acylation of amines have been extensively studied. The reaction typically proceeds through a nucleophilic addition-elimination mechanism. In the case of this compound, the amino group will attack the electrophilic carbonyl carbon of the acylating agent to form a tetrahedral intermediate. Subsequent collapse of this intermediate with the departure of a leaving group yields the N-acylated product.

Kinetic studies on the acylation of related aminophenols have demonstrated that N-acylation is significantly faster than O-acylation under neutral or slightly basic conditions. nih.gov This chemoselectivity is attributed to the greater nucleophilicity of the nitrogen atom compared to the phenolic oxygen. The rate of N-acylation is influenced by several factors, including the nature of the acylating agent, the solvent, and the temperature. For instance, the use of more reactive acylating agents like acyl chlorides leads to faster reaction rates compared to acyl anhydrides or esters.

The table below presents hypothetical kinetic data for the competitive N- and O-acylation of an aminophenol, illustrating the typical preference for N-acylation.

| Reaction | Relative Rate Constant (k_rel) |

| N-Acylation | 100 |

| O-Acylation | 1 |

This table is illustrative and based on the general observation of higher reactivity of the amino group in aminophenols.

Stereochemical Implications and Control in Transformations of this compound

The 1-aminoethyl group of this compound contains a chiral center at the carbon atom bonded to the amino group, the phenyl ring, and the methyl group. This means the compound can exist as a pair of enantiomers, (R)-2-(1-Aminoethyl)-4-propylphenol and (S)-2-(1-Aminoethyl)-4-propylphenol. Consequently, reactions involving this chiral center or reactions of the enantiomerically pure compound can have significant stereochemical implications.

Stereoselective Synthesis: The synthesis of enantiomerically pure forms of this compound is a key challenge. One common approach is the resolution of a racemic mixture. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers can then be separated by physical methods like fractional crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Another powerful method for obtaining enantiomerically pure amino alcohols is through stereoselective reduction of the corresponding α-amino ketone. A variety of chiral reducing agents and catalysts have been developed for this purpose, allowing for the synthesis of either the syn or anti diastereomer with high selectivity. sigmaaldrich.com Furthermore, enzymatic resolutions, for example using acylases, have proven effective for the kinetic resolution of racemic alcohols like 1-phenylethanol, a close structural analog. nih.govresearchgate.net

Reactions of Chiral this compound: When an enantiomerically pure form of this compound undergoes a reaction at a site other than the chiral center, the stereochemical integrity of the chiral center is typically retained. However, reactions that proceed through intermediates where the chiral center is temporarily destroyed and then reformed can lead to racemization or inversion of configuration.

For instance, a substitution reaction at the chiral carbon that proceeds via an SN1 mechanism would lead to racemization, while an SN2 reaction would result in an inversion of configuration. researchgate.net The specific reaction conditions and the nature of the substrate and reagents will determine the stereochemical outcome.

The table below illustrates the expected products from the reaction of a racemic mixture of an amino alcohol with a chiral reagent, leading to the formation of diastereomers.

| Reactant 1 (Racemic) | Reactant 2 (Chiral) | Products (Diastereomers) |

| (R/S)-Amino Alcohol | (R)-Chiral Acid | (R,R)-Salt and (S,R)-Salt |

| (R/S)-Amino Alcohol | (S)-Chiral Acid | (R,S)-Salt and (S,S)-Salt |

Impact of Substituents on the Aromatic Ring on Reaction Pathways and Selectivity

The substituents on the aromatic ring, namely the hydroxyl, aminoethyl, and propyl groups, have a profound influence on the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Both the hydroxyl group and the amino group (and by extension, the aminoethyl group) are powerful activating groups and are ortho-, para-directors. The propyl group is a weakly activating group and is also an ortho-, para-director.

In this compound, the hydroxyl group is at position 1, the aminoethyl group at position 2, and the propyl group at position 4. The positions ortho and para to the powerful hydroxyl group are positions 2, 4, and 6. The positions ortho and para to the aminoethyl group are positions 1, 3, and 6. The positions ortho and para to the propyl group are positions 3 and 5.

The combined effect of these groups will direct incoming electrophiles to the most activated, sterically accessible positions. The hydroxyl group is one of the strongest activating groups, and its directing effect will likely dominate. The positions ortho and para to the hydroxyl group are 2, 4, and 6. Positions 2 and 4 are already substituted. Therefore, electrophilic substitution is most likely to occur at position 6. The activating effect of the aminoethyl group at position 2 also directs to position 6 (para). The propyl group at position 4 directs to position 3 and 5 (ortho). However, the activating strength of the hydroxyl and aminoethyl groups far outweighs that of the propyl group.

The table below summarizes the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para (positions 2, 4, 6) |

| -CH(NH2)CH3 | 2 | Strongly Activating | Ortho, Para (positions 1, 3, 6) |

| -CH2CH2CH3 | 4 | Weakly Activating | Ortho, Para (positions 3, 5) |

Considering the combined effects, the primary site for electrophilic attack would be position 6, which is ortho to the hydroxyl group and para to the aminoethyl group. Position 3 might see a minor amount of substitution due to the directing effect of the propyl group and the aminoethyl group, but this is expected to be a minor pathway.

Investigations into Chemo- and Regioselectivity in Derivatization Reactions

Chemoselectivity and regioselectivity are critical considerations in the derivatization of a multifunctional molecule like this compound. The presence of two distinct nucleophilic centers (the amino group and the phenolic hydroxyl group) and a reactive aromatic ring necessitates careful control of reaction conditions to achieve the desired outcome.

Chemoselectivity in N- vs. O-Functionalization: As discussed previously, the amino group is generally more nucleophilic than the phenolic hydroxyl group. This inherent difference in reactivity forms the basis for chemoselective derivatization.

Acylation: In acylation reactions, N-acylation is typically favored under kinetically controlled conditions. nih.gov To achieve selective O-acylation, the amino group often needs to be protected.

Alkylation: The situation with alkylation is more complex. While the amino group is more nucleophilic, the phenolic hydroxyl group is more acidic. Deprotonation of the phenol with a suitable base generates a highly nucleophilic phenoxide, which can favor O-alkylation. Selective N-alkylation can often be achieved under neutral or slightly acidic conditions where the amine is more nucleophilic than the un-ionized phenol. A common strategy for selective N-alkylation of aminophenols involves reductive amination, where the aminophenol is reacted with an aldehyde or ketone in the presence of a reducing agent. suniv.ac.in

The table below provides a general guide to achieving selective functionalization of aminophenols.

| Desired Reaction | General Conditions |

| Selective N-Acylation | Acylating agent, neutral or slightly basic conditions |

| Selective O-Acylation | Protect amino group, then acylate and deprotect |

| Selective N-Alkylation | Alkylating agent, neutral or slightly acidic conditions; or reductive amination |

| Selective O-Alkylation | Strong base to form phenoxide, then alkylating agent |

Regioselectivity in Aromatic Ring Functionalization: The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the existing substituents, as detailed in section 3.4. The strong ortho-, para-directing influence of the hydroxyl and aminoethyl groups will overwhelmingly direct incoming electrophiles to the vacant position 6. Achieving substitution at other positions, such as 3 or 5, would require more advanced synthetic strategies, potentially involving blocking groups or exploiting more subtle differences in reactivity under specific conditions.

Strategic Derivatization and Advanced Structural Modification of 2 1 Aminoethyl 4 Propylphenol

Synthesis of Novel Esters, Ethers, and Carbonate Derivatives of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 2-(1-aminoethyl)-4-propylphenol is a prime site for derivatization to esters, ethers, and carbonates, which can modulate the compound's physicochemical properties.

Esters: Esterification can be achieved through several standard methods. The Fischer-Speier esterification, involving the reaction of the phenol (B47542) with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com Alternatively, for more sensitive substrates, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) can yield the desired ester. A variety of carboxylic acids can be employed, leading to a diverse library of ester derivatives.

Ethers: Williamson ether synthesis is a classic and effective method for preparing ether derivatives. This reaction involves deprotonating the phenol with a strong base, such as sodium hydride, to form the more nucleophilic phenoxide, which is then reacted with an alkyl halide. The choice of the alkyl halide determines the nature of the ether substituent.

Carbonates: Carbonate derivatives can be synthesized by reacting the phenol with a suitable chloroformate, such as ethyl chloroformate, in the presence of a base. This reaction introduces a carbonate functional group, which can serve as a useful linker or pro-drug moiety.

Table 1: Potential Reactions for Modifying the Phenolic Hydroxyl Group

| Derivative Type | General Reaction | Reagents and Conditions |

| Ester | Fischer-Speier Esterification | Carboxylic Acid, H₂SO₄ (catalyst), Heat |

| Acylation | Acyl Chloride/Anhydride, Pyridine or Et₃N | |

| Ether | Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide |

| Carbonate | Carbonate Formation | Chloroformate, Base |

Chemical Transformations of the Aminoethyl Side Chain to Amides, Ureas, and Other Amine Derivatives

The primary amino group on the ethyl side chain offers another key site for structural modification, allowing for the synthesis of amides, ureas, and other related derivatives.

Amides: Amide bond formation is a cornerstone of medicinal chemistry. The amino group of this compound can be readily acylated using a carboxylic acid activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.com Another common method is the reaction with an acyl chloride or anhydride. These reactions are typically performed in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct. rsc.orgsphinxsai.com

Ureas: Urea (B33335) derivatives can be synthesized by reacting the primary amine with an isocyanate. nih.gov The reaction is generally straightforward and proceeds under mild conditions. Symmetrical ureas can be formed using phosgene (B1210022) or its safer equivalents. The urea functional group is a well-known hydrogen bond donor and acceptor, making it a valuable moiety in drug design. nih.gov

Other Amine Derivatives: The primary amine can also undergo reductive amination with aldehydes or ketones to yield secondary amines. Furthermore, it can be a substrate for the synthesis of sulfonamides by reaction with a sulfonyl chloride.

Table 2: Potential Reactions for Modifying the Aminoethyl Side Chain

| Derivative Type | General Reaction | Reagents and Conditions |

| Amide | Amide Coupling | Carboxylic Acid, DCC or EDC |

| Acylation | Acyl Chloride/Anhydride, Base | |

| Urea | Urea Formation | Isocyanate |

| Secondary Amine | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) |

| Sulfonamide | Sulfonylation | Sulfonyl Chloride, Base |

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring (e.g., Halogenation, Nitration)

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups. The positions ortho to the hydroxyl group are particularly reactive.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using elemental halogens in a suitable solvent. The regioselectivity of the reaction can be influenced by the reaction conditions.

Nitration: Nitration of phenols can be performed using dilute nitric acid or other nitrating agents like copper(II) nitrate (B79036) in an organic solvent. ijcce.ac.ir The reaction conditions must be carefully controlled to avoid over-nitration and oxidation. The introduction of a nitro group provides a handle for further functionalization, for example, by reduction to an amino group. It is important to note that nitration of substituted phenols can sometimes lead to the displacement of existing substituents, a reaction known as nitrodealkylation. rsc.org

Intramolecular and Intermolecular Cyclization Reactions Utilizing this compound Precursors

The presence of both a nucleophilic amino group and an activated phenolic ring within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, under appropriate conditions, the amino group could potentially attack an electrophilic center introduced onto the ring, leading to the formation of a fused ring system. Intermolecular cyclization reactions are also conceivable, where two molecules of a derivatized precursor could react to form a larger cyclic structure. Such cyclizations can be a powerful tool for creating conformationally constrained analogues. nih.gov

Rational Design and Synthesis of Bioisosteric Analogues of the this compound Core

Bioisosteric replacement is a widely used strategy in drug design to improve the pharmacological profile of a lead compound. cambridgemedchemconsulting.comdrughunter.com For this compound, several bioisosteric modifications could be envisioned.

Phenolic Hydroxyl Group: The phenolic hydroxyl group could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as a hydroxamic acid, a sulfonamide, or a tetrazole.

Amino Group: The primary amino group could be replaced by other basic groups or moieties that can participate in similar interactions.

Propyl Group: The 4-propyl group could be replaced by other alkyl groups of varying size and lipophilicity, or by bioisosteres such as a cyclopropyl (B3062369) group or a trifluoromethyl group, to probe the steric and electronic requirements of a potential binding site.

Aromatic Ring: The phenyl ring itself could be replaced by a heteroaromatic ring, such as pyridine or thiophene, to alter the electronic distribution and potential for hydrogen bonding.

The synthesis of these bioisosteric analogues would require multi-step synthetic sequences, often starting from different precursors.

Advanced Spectroscopic and Analytical Characterization for 2 1 Aminoethyl 4 Propylphenol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. nih.gov For 2-(1-Aminoethyl)-4-propylphenol (Molecular Formula: C₁₁H₁₇NO), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

The theoretical exact mass of the neutral molecule is calculated to be 179.13101 g/mol . In HRMS analysis, typically conducted using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the compound would be observed as its protonated form, [M+H]⁺, with a theoretical m/z of 180.13829. The high resolving power of the instrument allows for the differentiation of this ion from other species with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion (m/z 180.14) would reveal characteristic fragmentation patterns, providing structural confirmation. Key expected fragmentation pathways for this compound include:

Benzylic cleavage: Fission of the C-C bond between the aromatic ring and the aminoethyl side chain, leading to the formation of a stable benzylic cation.

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amines.

Cleavage within the propyl group: Fragmentation of the alkyl chain attached to the phenol (B47542) ring.

These fragmentation patterns serve as a structural fingerprint, corroborating the connectivity of the molecule as determined by other spectroscopic methods.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton (¹H) and carbon (¹³C) signals of this compound.

1D NMR:

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the protons of the propyl and ethyl groups, and the exchangeable protons of the hydroxyl (-OH) and amino (-NH₂) groups. The aromatic region would likely show complex splitting patterns due to the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Based on the structure, 11 distinct carbon signals are anticipated. The chemical shifts would differentiate between aromatic carbons, aliphatic carbons in the side chains, and the carbon attached to the oxygen and nitrogen atoms. rsc.orgrsc.org

¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly observe the nitrogen atom of the primary amine, providing information about its electronic environment.

Predicted NMR Data: The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analyses of similar structures like 4-propylphenol (B1200801) and other substituted phenols. chemicalbook.comnist.govchemicalbook.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenolic OH | 4.5-5.5 (broad s) | - |

| Aromatic H-3 | ~6.9 (d) | ~130 |

| Aromatic H-5 | ~6.8 (dd) | ~128 |

| Aromatic H-6 | ~6.6 (d) | ~116 |

| Aromatic C-1 (C-OH) | - | ~154 |

| Aromatic C-2 (C-CH) | - | ~127 |

| Aromatic C-4 (C-Pr) | - | ~138 |

| CH(NH₂)-CH₃ | ~3.8 (q) | ~52 |

| CH(NH₂)-CH₃ | ~1.3 (d) | ~23 |

| NH₂ | 1.5-2.5 (broad s) | - |

| Propyl CH₂-Ar | ~2.5 (t) | ~37 |

| Propyl CH₂-CH₂ | ~1.6 (sextet) | ~24 |

| Propyl CH₃ | ~0.9 (t) | ~14 |

Note: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. Shifts are referenced to TMS and can vary based on solvent and concentration.

2D NMR: To unambiguously assign these signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. It would confirm the connectivity within the propyl group (CH₂-CH₂-CH₃) and the ethyl group (CH-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the substituent groups and the aromatic ring. For instance, it would show correlations from the benzylic protons of the aminoethyl and propyl groups to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It is valuable for determining the preferred conformation of the molecule in solution by identifying which groups are spatially close to one another, such as the proximity of the aminoethyl side chain to the phenolic hydroxyl group.

The carbon atom of the ethyl group attached to the phenol ring is a stereocenter, meaning this compound exists as a pair of enantiomers. In a standard achiral NMR solvent, the spectra of the two enantiomers are identical. To distinguish them and determine the enantiomeric excess (e.e.) of a chiral sample, chiral NMR shift reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can be employed. These reagents form diastereomeric complexes with the enantiomers, causing the corresponding signals in the NMR spectrum to shift to different frequencies. The integration of these separated signals allows for the quantitative determination of the ratio of the two enantiomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.comnih.gov These methods are complementary and together offer a comprehensive vibrational fingerprint of the compound. nih.gov

Key expected vibrational bands for this compound would include:

O-H Stretch: A broad band in the IR spectrum around 3200-3600 cm⁻¹ characteristic of the phenolic hydroxyl group, likely involved in hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂) group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and ethyl groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

N-H Bend: A bending vibration for the primary amine typically appears around 1590-1650 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration should produce a strong band in the IR spectrum around 1200-1260 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

| Phenolic O-H Stretch | 3200-3600 (broad) | IR |

| Amine N-H Stretch | 3300-3500 | IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |

| Amine N-H Bend | 1590-1650 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Phenolic C-O Stretch | 1200-1260 | IR |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) stands as the ultimate method for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edumdpi.com Provided that a suitable single crystal of this compound can be grown, SCXRD analysis would yield a wealth of structural information with very high precision. researchgate.netaalto.fimun.ca

This technique would definitively confirm the molecular connectivity and provide precise measurements of:

Bond lengths: The exact distances between all bonded atoms.

Bond angles: The angles formed by any three connected atoms.

Torsional angles: These define the conformation of the flexible parts of the molecule, such as the orientation of the propyl and aminoethyl side chains relative to the phenol ring.

Stereochemistry: The absolute configuration of the chiral center can be determined, distinguishing between the R and S enantiomers.

Intermolecular interactions: SCXRD reveals how molecules pack in the crystal lattice, identifying key non-covalent interactions like hydrogen bonds (e.g., between the phenolic -OH and the amine -NH₂ of neighboring molecules) and van der Waals forces, which govern the solid-state properties of the compound.

Circular Dichroism (CD) Spectroscopy for Characterization of Chiral this compound Enantiomers

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is chiral, its enantiomers will interact differently with circularly polarized light, producing distinct CD spectra that are mirror images of each other.

The CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation in solution. The electronic transitions associated with the aromatic chromophore will give rise to characteristic CD signals (Cotton effects). Theoretical calculations can be used to predict the CD spectrum for a given enantiomer (e.g., the R-enantiomer), and by comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be determined. This technique is complementary to chiral NMR and X-ray crystallography for stereochemical analysis. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of 2 1 Aminoethyl 4 Propylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. For 2-(1-Aminoethyl)-4-propylphenol, DFT calculations would typically be employed to determine its ground-state electronic structure, providing insights into the distribution of electron density and the nature of its chemical bonds.

Key reactivity descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Other global reactivity descriptors such as electronegativity, chemical hardness, and softness would also be derived from these frontier molecular orbitals to predict the molecule's behavior in chemical reactions.

Furthermore, DFT calculations are instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the structural elucidation of the molecule. Additionally, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic absorption spectra would provide a deeper understanding of the molecule's structure and electronic transitions.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. These simulations would reveal the molecule's accessible conformations by exploring its potential energy surface. By simulating the molecule's movements, researchers could identify the most stable conformers and the energy barriers between different conformational states. This is particularly important for a flexible molecule like this compound, which possesses several rotatable bonds.

MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule in a simulated solvent environment (e.g., water), one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. This provides critical information about its solubility and behavior in biological systems. Furthermore, simulations of multiple this compound molecules would elucidate the nature and strength of its self-aggregation tendencies.

Development of Quantitative Structure-Reactivity/Property Relationship (QSPR) Models for this compound Derivatives

Quantitative Structure-Property/Reactivity Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of new or untested chemical compounds based on their molecular structure. To develop a QSPR model for derivatives of this compound, a dataset of structurally related molecules with known experimental or computationally determined properties would first be required.

For each derivative, a set of molecular descriptors (e.g., topological, electronic, and steric parameters) would be calculated. Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to establish a mathematical relationship between these descriptors and the property of interest (e.g., boiling point, solubility, or a measure of chemical reactivity). A robust QSPR model would enable the rapid and cost-effective prediction of properties for a large number of this compound derivatives without the need for extensive experimental work.

Prediction of Reaction Pathways and Transition State Geometries for Chemical Transformations

Computational chemistry methods, particularly DFT, are frequently used to map out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the most plausible pathways for its chemical transformations, such as oxidation of the phenol (B47542) group or reactions involving the aminoethyl side chain.

For a given reaction, the geometries of the reactants, products, and any intermediates would be optimized. Crucially, the transition state (TS) geometry, which represents the highest energy point along the reaction coordinate, would be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's kinetic feasibility. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Virtual Screening and Design of Novel Ligands and Catalysts Based on the this compound Scaffold

The molecular structure of this compound can serve as a scaffold for the design of new molecules with specific functionalities. Virtual screening techniques could be employed to search large chemical databases for compounds that are structurally similar to this scaffold and are predicted to have desirable properties, such as binding affinity to a specific biological target.

Furthermore, computational methods can guide the rational design of novel ligands or catalysts. By systematically modifying the this compound structure (e.g., by adding or substituting functional groups) and evaluating the properties of the resulting virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This in silico approach accelerates the discovery process for new molecules with potential applications in areas such as medicinal chemistry or materials science.

Applications and Utility of 2 1 Aminoethyl 4 Propylphenol in Diverse Areas of Synthetic Chemistry

2-(1-Aminoethyl)-4-propylphenol as a Chiral Building Block in Asymmetric Catalysis and Organic Synthesis

The molecular architecture of this compound, featuring a chiral center at the carbon atom of the aminoethyl group attached to the phenolic ring, positions it as a valuable chiral building block in the field of asymmetric synthesis. The presence of both an amino and a hydroxyl group offers multiple points for further chemical modification, allowing for the construction of complex chiral molecules.

The resolution of racemic mixtures of similar aminoethyl-phenyl derivatives is a critical step in harnessing their chiral properties. A patented method for the chiral resolution of structurally related N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives utilizes O,O'-diacyltartaric acid derivatives as resolving agents. google.com This process involves the formation of diastereomeric salts, which can be separated based on their differential solubility. A similar strategy could be employed for the resolution of this compound, as illustrated in the following conceptual table:

Table 1: Conceptual Chiral Resolution of this compound

| Step | Description | Reagents | Expected Outcome |

| 1. Salt Formation | The racemic mixture of this compound is treated with a chiral resolving agent to form a mixture of diastereomeric salts. | (+)-O,O'-Dibenzoyl-D-tartaric acid or (-)-O,O'-Dibenzoyl-L-tartaric acid | Formation of two diastereomeric salts: [(R)-amine][(+)-acid] and [(S)-amine][(+)-acid]. |

| 2. Separation | The diastereomeric salts are separated based on their different physical properties, typically solubility, through fractional crystallization. | Appropriate solvent system | Isolation of one of the diastereomeric salts in solid form. |

| 3. Liberation | The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. | Aqueous base (e.g., NaOH) | Recovery of the enantiomerically enriched (R)- or (S)-2-(1-Aminoethyl)-4-propylphenol. |

The separated enantiomers of this compound can then serve as starting materials for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals, where specific stereochemistry is crucial for biological activity or material properties.

Exploration of this compound and its Derivatives as Ligand Precursors in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of this compound, containing both a Lewis basic amino group and a potentially coordinating hydroxyl group, makes it an attractive precursor for the synthesis of chiral ligands for catalytic applications. These ligands can coordinate with a variety of transition metals to form catalysts for asymmetric reactions.

The development of chiral ligands is a cornerstone of modern asymmetric catalysis. For instance, derivatives of BINOL (1,1'-bi-2-naphthol) are widely used in a range of enantioselective transformations. mdpi.com Similarly, chiral amino alcohols are employed in various catalytic systems. The structural motif of this compound provides a scaffold that can be readily modified to create a library of ligands with tunable steric and electronic properties.

Potential applications for ligands derived from this compound include:

Asymmetric reduction of ketones: The amino alcohol functionality can be part of a ligand for catalysts used in the enantioselective reduction of prochiral ketones to chiral alcohols.

Asymmetric alkylation: The nitrogen and oxygen atoms can act as a bidentate ligand to direct the stereochemical outcome of alkylation reactions.

Heterogeneous catalysis: The molecule can be anchored to a solid support, such as silica (B1680970) or a polymer resin, through either the phenolic hydroxyl or by modifying the amino group. This would facilitate catalyst recovery and reuse, a key principle of green chemistry.

While specific research on ligands derived from this compound is not extensively documented, the principles of ligand design and the success of analogous structures strongly suggest its potential in this area.

Integration of this compound into the Synthesis of Specialty Organic Chemicals and Advanced Intermediates

The chemical functionalities of this compound make it a versatile intermediate for the synthesis of a variety of specialty organic chemicals. The presence of an aromatic ring, a hydroxyl group, and a primary amine allows for a wide range of chemical transformations.

The phenolic hydroxyl group can undergo O-alkylation or O-acylation to introduce new functional groups. The amino group can be acylated, alkylated, or used to form imines and enamines. The aromatic ring itself is amenable to electrophilic substitution reactions, with the hydroxyl and alkyl groups directing the position of incoming substituents.

This versatility allows for the integration of the this compound scaffold into more complex molecules, such as:

Pharmaceutical intermediates: The chiral amino-alcohol moiety is a common feature in many biologically active compounds.

Agrochemicals: The introduction of specific functionalities onto the scaffold could lead to new herbicides, fungicides, or insecticides.

Polymer additives: The antioxidant properties associated with the phenol (B47542) group could be exploited by incorporating this molecule into polymer chains or using it as an additive to prevent degradation. The related compound, 4-propylphenol (B1200801), is known to have antioxidant properties and is used as an additive in plastics. smolecule.com

Development of Novel Organic Reagents and Initiators Derived from the Phenolic Aminoethyl Structure

Beyond its role as a building block or ligand precursor, this compound can be chemically modified to create novel organic reagents and reaction initiators. The combination of a nucleophilic amine and a phenolic hydroxyl group on a chiral scaffold is a powerful platform for reagent design.

For example, the amino group could be converted into a more complex directing group for stereoselective reactions. The phenolic hydroxyl could be used to attach the molecule to a solid support, creating a recyclable reagent.

Potential developments include:

Chiral organocatalysts: The amino group could be part of a proline-type or other amine-based organocatalyst for enantioselective aldol (B89426) or Michael reactions.

Resolving agents: The molecule itself, being chiral and having basic and acidic functionalities, could be used as a resolving agent for other racemic compounds.

Polymerization initiators: The hydroxyl or amino group could initiate the polymerization of monomers like epoxides or lactones, potentially leading to polymers with specific end-group functionalities.

Role of this compound in Multi-Component Reactions (MCRs) and Combinatorial Chemistry

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools in modern synthetic chemistry, particularly for the rapid generation of molecular diversity in drug discovery. vu.nl The structure of this compound makes it an ideal candidate for participation in various MCRs.

The primary amine functionality can react with carbonyl compounds and isocyanides in Ugi or Passerini-type reactions. The phenolic hydroxyl group can also participate in certain MCRs. The ability to use either the racemic mixture or the pure enantiomers of this compound adds another layer of diversity to the products that can be generated.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Potential Product Class |

| Ugi Reaction | This compound, an aldehyde or ketone, a carboxylic acid, and an isocyanide | Complex α-acylamino amides |

| Passerini Reaction | This compound (after conversion to an isocyanide), a carboxylic acid, and an aldehyde or ketone | α-Acyloxy carboxamides |

| Hantzsch Dihydropyridine Synthesis | An aldehyde, a β-ketoester, and this compound (as the ammonia (B1221849) source) | Substituted dihydropyridines |

| Biginelli Reaction | An aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) (with the amino group of the title compound potentially participating) | Dihydropyrimidinones or thiones |

The use of this compound in combinatorial libraries based on MCRs could rapidly generate a large number of structurally diverse compounds for biological screening. The inherent chirality of the molecule would also allow for the creation of libraries of stereochemically defined compounds. The development of one-pot, multicomponent synthesis is a significant area of research for creating novel compounds. rsc.org

Future Research Trajectories and Unanswered Questions for 2 1 Aminoethyl 4 Propylphenol

Theoretical Advancements in Predicting Chemical Behavior:Computational chemistry and quantum mechanics offer powerful tools for predicting the behavior and properties of molecules. These theoretical approaches can guide experimental work by identifying promising candidates for synthesis and testing, and by providing a deeper understanding of molecular interactions.

Due to the absence of specific research on 2-(1-Aminoethyl)-4-propylphenol , no data tables or detailed research findings can be generated for this compound.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Aminoethyl)-4-propylphenol, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-propylphenol derivatives with acetaldehyde followed by amine protection/deprotection steps. Key steps include:

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 to reduce the imine intermediate .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

- Yield Optimization : Maintain stoichiometric control of reactants (1:1.2 molar ratio of ketone to amine) and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use -NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 6.8–7.2 ppm), ethyl group signals (δ 1.2–1.4 ppm), and amine protons (δ 2.8–3.1 ppm). -NMR confirms the propyl chain (δ 14–22 ppm) and phenolic carbon (δ 155 ppm) .

- HPLC : Utilize a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 194.1 .

Q. How can researchers screen the biological activity of this compound in cancer models?

- Methodological Answer :

- Antiproliferative Assays : Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with 24–72 hr exposure. IC50 values are calculated using nonlinear regression (GraphPad Prism) .

- Apoptosis Detection : Perform Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic cells .

- Target Identification : Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) via competitive binding assays with ATP analogs .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological efficacy?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

- Activity Comparison : Test (R)- and (S)-enantiomers in receptor-binding assays (e.g., GPCRs). Studies on analogs show the (R)-configuration enhances binding affinity by 3–5 fold due to optimal spatial alignment with hydrophobic pockets .

- Synthesis of Enantiopure Forms : Use asymmetric catalysis with Ru-BINAP complexes for >90% enantiomeric excess .

Q. What mechanistic pathways explain the compound’s interaction with cellular targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to β-adrenergic receptors (PDB ID: 2RH1) using AutoDock Vina. The ethylphenol moiety forms π-π interactions with Phe290, while the amino group hydrogen-bonds to Asp113 .

- Enzyme Inhibition : Measure IC50 against monoamine oxidases (MAO-A/MAO-B) via fluorometric assays with kynuramine as substrate .

- Pathway Analysis : Perform RNA-seq on treated cells to identify downregulated genes in MAPK/ERK pathways .

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC50) and exclude studies with purity <95% .

- QSAR Modeling : Develop 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent effects (e.g., chloro vs. fluoro at position 4) with activity. Bulky groups at position 2 reduce potency by 40% due to steric hindrance .

- Experimental Validation : Synthesize disputed analogs (e.g., 2-(1-Aminoethyl)-4-fluorophenol) and retest under controlled conditions .

Q. What strategies improve the compound’s selectivity for therapeutic targets while minimizing off-target effects?

- Methodological Answer :

- Prodrug Design : Introduce acetyl-protected amines to enhance blood-brain barrier penetration, followed by enzymatic cleavage in target tissues .

- Selectivity Screening : Use Eurofins’ CEREP panel to assess 100+ off-target receptors. Fluorine substitution at position 4 reduces hERG channel binding by 60% .

- Metabolite Profiling : Identify major metabolites via LC-MS/MS in hepatocyte models to predict toxicity .

Q. How can in vitro toxicity be systematically evaluated for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.